molecular formula C37H47N5O4S B1193096 M‑89 (Menin-MLL inhibitor)

M‑89 (Menin-MLL inhibitor)

カタログ番号: B1193096
分子量: 657.87
InChIキー: UJKQMUJPHHFQCH-IWQNTTPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M‑89 is a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein−Protein Interaction (Kd = 1.4 nM;  IC50 = 25nM). M-89 binds to menin with a Kd value of 1.4 nM and effectively engages cellular menin protein at low nanomolar concentrations. M-89 inhibits cell growth in the MV4; 11 and MOLM-13 leukemia cell lines carrying MLL fusion with IC50 values of 25 and 55 nM, respectively, and demonstrates >100-fold selectivity over the HL-60 leukemia cell line lacking MLL fusion.

科学的研究の応用

Therapeutic Strategy for MLL Leukemia

M-89, as a menin-MLL inhibitor, is primarily investigated for its therapeutic potential in acute leukemia carrying MLL fusion (MLL leukemia). The high potency of M-89 in inhibiting the menin-MLL interaction suggests a promising strategy for treating MLL leukemia. This is exemplified by its effective engagement with cellular menin protein at low nanomolar concentrations and its ability to inhibit cell growth in leukemia cell lines carrying MLL fusion (Aguilar et al., 2019).

Impact on Chromatin Changes and Disease Eradication in MLL-Rearranged Leukemia

M-89 and similar inhibitors have been shown to impact chromatin changes in cell lines carrying MLL rearrangements. These changes lead to gene expression modifications, differentiation, and apoptosis, suggesting a potential for eradicating disease in models of MLL-rearranged leukemia (Krivtsov et al., 2019).

Exploration as a Covalent Inhibitor with Antitumor Activity

M-89 and related compounds like M-808 have been optimized as covalent inhibitors, demonstrating strong in vivo antitumor activity. This includes partial tumor regression in xenograft tumor models, suggesting its potential as a therapy for MLL leukemia (Xu et al., 2020).

Pharmacological Inhibition Studies

Studies have shown that pharmacological inhibition of the menin-MLL interaction with compounds like MI-463 and MI-503 results in profound effects in MLL leukemia cells and substantial survival benefits in mouse models, providing a basis for therapeutic intervention (Borkin et al., 2015).

Potential in Treating Other Leukemia Subsets

Beyond MLL leukemia, menin-MLL inhibitors like M-89 are explored for treating other leukemia subsets with specific genetic alterations, such as NPM1 mutations, showing that menin inhibition could be effective in a broader range of acute leukemias (Issa et al., 2021).

Assessment in Solid Tumor Models

In addition to leukemia, menin-MLL inhibitors have been assessed in solid tumor models. However, their effectiveness appears to be limited to certain cancer types, suggesting a need for further investigation in this area (Brzezinka et al., 2020).

Combination Therapies and Synergistic Effects

Exploration of combination therapies involving menin-MLL inhibitors and other drugs like FLT3 inhibitors have shown synergistic effects in treating leukemias with concurrent FLT3 mutation. This suggests a novel therapeutic strategy for patients with specific leukemia types (Dzama et al., 2020).

特性

分子式

C37H47N5O4S

分子量

657.87

IUPAC名

rac-(1S,2R)-2-((S)-2-Methyl-4-(1-((1-(4-(pyridin-4-ylsulfonyl)-phenyl)azetidin-3-yl)methyl)piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclopentyl Methyl Carbamate

InChI

InChI=1S/C37H47N5O4S/c1-40-25-28-6-3-4-7-33(28)37(26-40,34-8-5-9-35(34)39-36(43)46-2)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-38-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,39,43)/t34-,35-,37-/m0/s1

InChIキー

UJKQMUJPHHFQCH-IWQNTTPNSA-N

SMILES

O=C(OC)N[C@@H]1[C@@H]([C@]2(C3CCN(CC4CN(C5=CC=C(S(=O)(C6=CC=NC=C6)=O)C=C5)C4)CC3)CN(C)CC7=C2C=CC=C7)CCC1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

M‑89;  M 89;  M89; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M‑89 (Menin-MLL inhibitor)
Reactant of Route 2
Reactant of Route 2
M‑89 (Menin-MLL inhibitor)
Reactant of Route 3
Reactant of Route 3
M‑89 (Menin-MLL inhibitor)
Reactant of Route 4
M‑89 (Menin-MLL inhibitor)
Reactant of Route 5
M‑89 (Menin-MLL inhibitor)
Reactant of Route 6
Reactant of Route 6
M‑89 (Menin-MLL inhibitor)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。